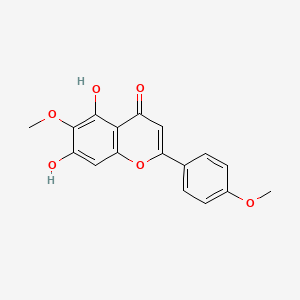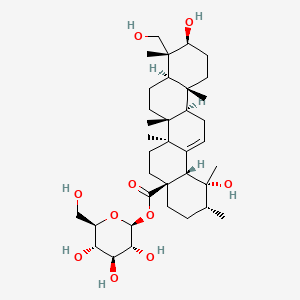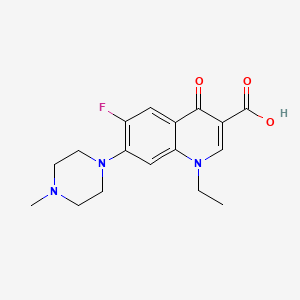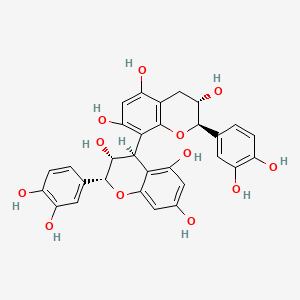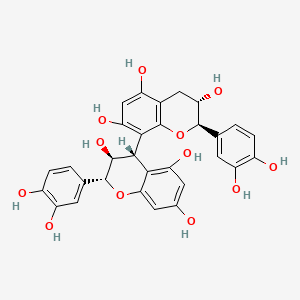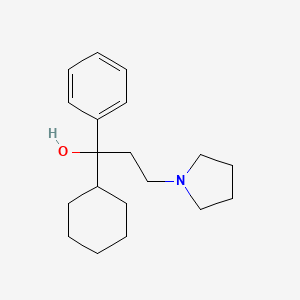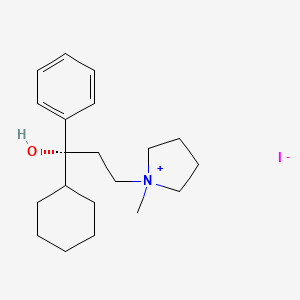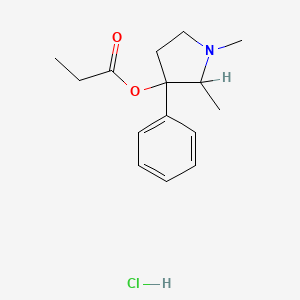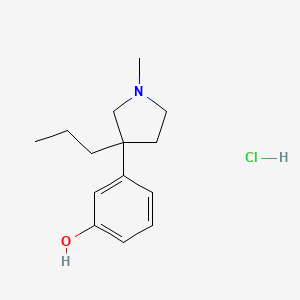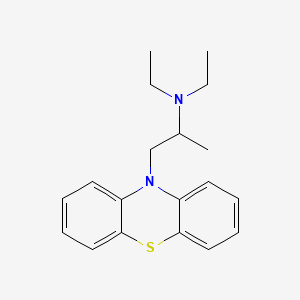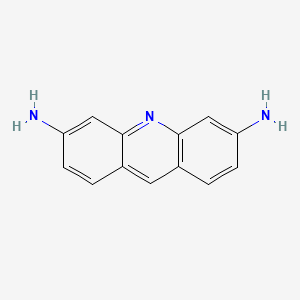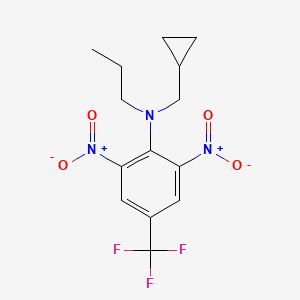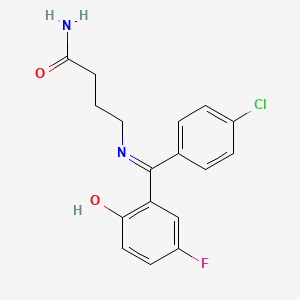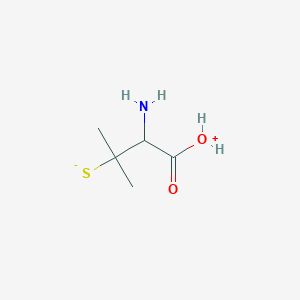
D-Pénicillamine
Vue d'ensemble
Description
D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a penicillamine and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
Penicillamine is an Antirheumatic Agent.
Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
Penicillamine is a natural product found in Caenorhabditis elegans with data available.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
Penicillamine can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
Mécanisme D'action
Target of Action
Penicillamine primarily targets copper ions in the body, which play a crucial role in various biochemical processes . It is also known to interact with macrophages , T-lymphocytes , and collagen in the context of rheumatoid arthritis .
Mode of Action
Penicillamine acts as a chelating agent , binding to copper ions to form stable, soluble complexes . These complexes are then excreted in the urine, reducing the body’s overall copper load . In the context of rheumatoid arthritis, penicillamine inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linking .
Biochemical Pathways
The primary biochemical pathway affected by penicillamine is the copper metabolism pathway . By chelating copper, penicillamine disrupts the normal function of this pathway, leading to the excretion of copper in the urine . This is particularly beneficial in conditions like Wilson’s disease, where copper accumulation is a major problem .
Pharmacokinetics
Penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . After administration, the plasma elimination half-life is approximately 1 hour . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .
Result of Action
The chelation and subsequent excretion of copper by penicillamine result in a decrease in the body’s overall copper load . This is beneficial in conditions like Wilson’s disease, where copper accumulation leads to various health problems . In the context of rheumatoid arthritis, the inhibition of macrophages and T-lymphocytes, as well as the prevention of collagen cross-linking, can help to reduce inflammation and slow the progression of the disease .
Action Environment
The action of penicillamine can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce the absorption of the drug, thereby affecting its bioavailability . Additionally, the drug’s action can be affected by the patient’s overall health status, including the presence of malabsorption states .
Applications De Recherche Scientifique
Capteur électrochimique pour la détermination de la D-pénicillamine
La this compound (D-PA) est un médicament contenant du soufre qui a été utilisé pour diverses conditions de santé . Cependant, un surdosage de D-PA peut avoir des effets indésirables et peut nécessiter un traitement supplémentaire . Par conséquent, le développement de méthodes simples et sensibles pour détecter la D-PA peut jouer un rôle crucial dans l'amélioration de son efficacité et la réduction de ses effets secondaires . Les technologies de détection, telles que les capteurs électrochimiques, peuvent permettre une mesure précise et en temps réel des concentrations de D-PA .
Agent chélateur
La dégradation hydrolytique de la pénicilline conduit à la formation de la pénicillamine (PA), un puissant agent chélateur qui a diverses applications thérapeutiques et réagit avec divers métaux lourds . La PA est d'une grande importance dans le domaine pharmaceutique en raison de sa capacité appréciable à lier les métaux .
Amélioration des lésions neuronales induites par des crises
La this compound (DPA), un médicament initialement approuvé pour le traitement de la maladie de Wilson, a inhibé la ferroptose neuronale et atténué les dommages cérébraux associés aux crises . Nos résultats ont révélé que la DPA améliorait remarquablement la survie neuronale dans le modèle murin traité à l'acide kaïnique (KA) .
Traitement de la maladie de Wilson
La this compound est un médicament initialement approuvé pour le traitement de la maladie de Wilson . La maladie de Wilson est une maladie héréditaire rare qui provoque une accumulation de cuivre dans votre foie, votre cerveau et d'autres organes vitaux .
Traitement de l'intoxication au plomb
La pénicillamine a également présenté certaines applications hors AMM, notamment l'intoxication au plomb . L'intoxication au plomb est un type d'intoxication métallique causée par le plomb dans l'organisme .
Traitement de la sclérodermie
La sclérodermie, un groupe de maladies auto-immunes qui peuvent entraîner des modifications de la peau, des vaisseaux sanguins, des muscles et des organes internes, est une autre affection qui peut être traitée par la pénicillamine .
Traitement de la cirrhose biliaire primitive
La cirrhose biliaire primitive, une maladie progressive lente du foie et de la vésicule biliaire caractérisée par une accumulation de bile dans le foie, qui peut endommager l'organe, est une autre affection qui peut être traitée par la pénicillamine .
Traitement de la rétinopathie de prématurité
La rétinopathie de prématurité, une maladie oculaire potentiellement aveuglante qui touche principalement les nourrissons prématurés pesant environ 2¾ livres (1250 grammes) ou moins nés avant 31 semaines de gestation, est une autre affection qui peut être traitée par la pénicillamine .
Analyse Biochimique
Biochemical Properties
Penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals. In Wilson’s disease, penicillamine binds to excess copper, forming a complex that can be excreted in the urine . It also reduces cystine excretion in cystinuria by forming a more soluble mixed disulfide with cysteine . Additionally, penicillamine inhibits macrophages, decreases interleukin-1 (IL-1), and reduces the number of T-lymphocytes, which contributes to its immunosuppressive effects in rheumatoid arthritis .
Cellular Effects
Penicillamine affects various cell types and cellular processes. It reduces the number of T-lymphocytes and inhibits macrophage function, which helps in managing rheumatoid arthritis . The compound also decreases IL-1 levels and prevents collagen cross-linking, thereby reducing inflammation and tissue damage . In Wilson’s disease, penicillamine facilitates the removal of excess copper from cells, preventing cellular toxicity .
Molecular Mechanism
At the molecular level, penicillamine exerts its effects through several mechanisms. It chelates heavy metals such as copper, forming stable complexes that are excreted from the body . Penicillamine also interferes with the formation of cross-links between tropocollagen molecules, which is crucial in preventing collagen-related tissue damage in rheumatoid arthritis . Additionally, it activates the cytotoxic unfolded protein response and mitochondrial pathways of apoptosis, leading to cell death in certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penicillamine can change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that penicillamine can maintain its chelating properties over extended periods, but its effectiveness may decrease due to degradation . Long-term use of penicillamine in in vitro and in vivo studies has demonstrated its ability to reduce cellular copper levels and manage symptoms of Wilson’s disease .
Dosage Effects in Animal Models
The effects of penicillamine vary with different dosages in animal models. At therapeutic doses, penicillamine effectively chelates heavy metals and reduces cystine excretion . At high doses, penicillamine can cause adverse effects such as nausea, vomiting, and kidney impairment . Studies in animal models have shown that penicillamine can induce autoimmune reactions and hypersensitivity at higher doses .
Metabolic Pathways
Penicillamine is involved in several metabolic pathways. It is metabolized in the liver and excreted primarily through the kidneys . The compound forms disulfides with cysteine and other low molecular weight metabolites, which are then excreted in the urine . Penicillamine also interacts with pyridoxine-dependent enzymes, which can lead to neurotoxicity if not properly managed .
Transport and Distribution
Penicillamine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to tissues where it binds to heavy metals . The compound’s distribution is best described by a two-compartment model, with peak concentrations observed 1-4 hours after ingestion . Penicillamine is transported in the blood, where it forms complexes with proteins and other biomolecules .
Subcellular Localization
Penicillamine’s subcellular localization is influenced by its interactions with various biomolecules. Studies have shown that penicillamine can specifically target and illuminate the Golgi apparatus when used in conjunction with certain carbon dots . This targeting is likely due to the compound’s ability to form complexes with proteins and other cellular components, directing it to specific subcellular compartments .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


